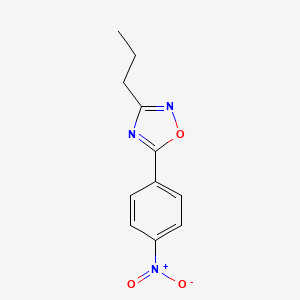
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole, also known as NPOX, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOX is a derivative of 1,2,4-oxadiazole, which is a class of compounds that has been extensively studied for their interesting biological properties. NPOX has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been used as a building block for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has been shown to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to create analogs with different biological activities. 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole has not been extensively studied in animal models, which limits its potential applications in preclinical research.
Orientations Futures
There are several future directions for 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole research. One potential direction is the development of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-nitrobenzohydrazide with 3-bromopropionic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrobenzohydrazide with propionic anhydride, followed by cyclization with sodium methoxide. The yield of 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole using these methods ranges from 40-70%.
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-11(17-13-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLTYZZHYGATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-3-propyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


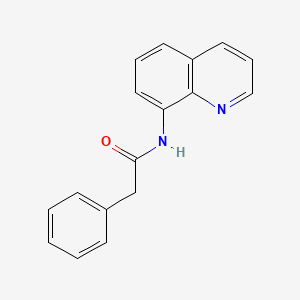
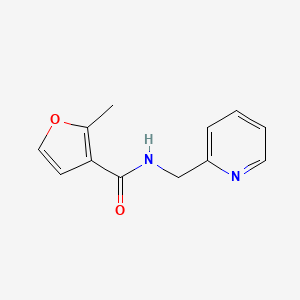
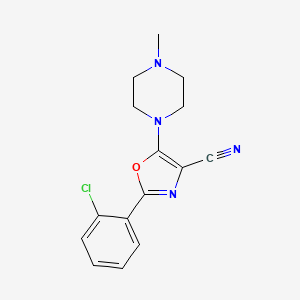
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)


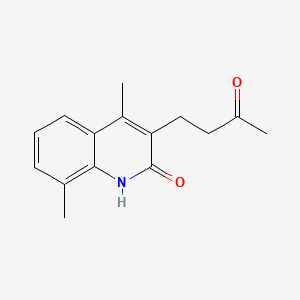



![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)